Cas no 1368927-08-5 (5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene)

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene 化学的及び物理的性質
名前と識別子
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- 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene
- EN300-1865979
- 1368927-08-5
-
- インチ: 1S/C12H13NO/c14-9-13-7-6-10-4-5-11-2-1-3-12(11)8-10/h4-5,8H,1-3,6-7H2
- InChIKey: PBVKXOXBEQWBGQ-UHFFFAOYSA-N
- SMILES: O=C=NCCC1C=CC2=C(C=1)CCC2
計算された属性
- 精确分子量: 187.099714038g/mol
- 同位素质量: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- XLogP3: 3.8
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865979-0.05g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1865979-10g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 10g |
$4914.0 | 2023-09-18 | ||
Enamine | EN300-1865979-2.5g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 2.5g |
$2240.0 | 2023-09-18 | ||
Enamine | EN300-1865979-0.5g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 0.5g |
$1097.0 | 2023-09-18 | ||
Enamine | EN300-1865979-1g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 1g |
$1142.0 | 2023-09-18 | ||
Enamine | EN300-1865979-0.25g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 0.25g |
$1051.0 | 2023-09-18 | ||
Enamine | EN300-1865979-1.0g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1865979-10.0g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1865979-0.1g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1865979-5.0g |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |
1368927-08-5 | 5g |
$3313.0 | 2023-05-26 |
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indeneに関する追加情報
Introduction to 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene (CAS No. 1368927-08-5)
5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene, identified by the Chemical Abstracts Service Number (CAS No.) 1368927-08-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of dihydroindene derivatives, characterized by its unique structural motif that includes an isocyanatoethyl substituent. The presence of this functional group makes it a versatile intermediate in synthetic chemistry, particularly in the development of polymers, coatings, and biologically active molecules.
The isocyanatoethyl moiety in 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene is highly reactive and serves as a crucial building block for further functionalization. This reactivity has been leveraged in various synthetic pathways to create more complex molecules with tailored properties. For instance, the isocyanate group can undergo nucleophilic addition reactions with amines, alcohols, and other nucleophiles to form urea or carbamate derivatives. These reactions are fundamental in the synthesis of polyurethanes and other polymeric materials, where 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene acts as a monomer or chain extender.
In recent years, there has been growing interest in the applications of 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene in medicinal chemistry. The dihydroindene scaffold is known for its potential biological activity, and modifications to this core structure have led to the discovery of several pharmacologically relevant compounds. Researchers have explored the use of 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene as a precursor in the synthesis of indole derivatives, which are known for their antimicrobial and anti-inflammatory properties. The isocyanatoethyl group provides a handle for further derivatization, allowing chemists to introduce additional functional groups that enhance biological activity.
One of the most promising areas of research involving 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene is its role in drug discovery. The compound's ability to undergo selective reactions with various heterocyclic systems has made it a valuable tool for constructing complex molecular architectures. For example, researchers have utilized it in the synthesis of indole-based ligands for metalloproteins, which are essential in catalytic processes and have implications in treating various diseases. The versatility of 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene lies in its capacity to participate in multiple reaction pathways, making it an indispensable reagent in modern synthetic chemistry.
The industrial significance of 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene extends beyond pharmaceuticals into the realm of advanced materials. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance coatings and adhesives. Additionally, the compound's reactivity with polyols has been exploited in the production of flexible foams used in furniture and automotive industries. These applications underscore the compound's broad utility and its potential to contribute to sustainable manufacturing practices.
Recent advancements in computational chemistry have further highlighted the importance of 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene as a key intermediate. Molecular modeling studies have revealed insights into its reactivity patterns and interactions with biological targets. These computational approaches have accelerated the design of novel derivatives with enhanced pharmacological properties. By integrating experimental data with theoretical predictions, researchers can optimize synthetic routes and predict the biological efficacy of compounds derived from 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene more efficiently than ever before.
The future prospects for 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene are vast and multifaceted. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge. Its role in developing next-generation therapeutics and advanced materials positions it as a cornerstone molecule in chemical research. The ongoing exploration of its derivatives promises to yield groundbreaking discoveries that will impact various sectors of science and industry.
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